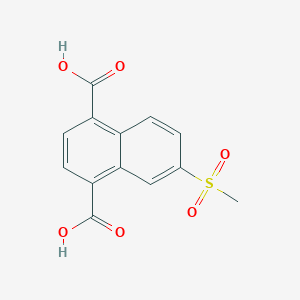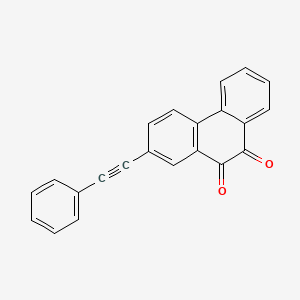
2-(Phenylethynyl)phenanthrene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylethynyl)phenanthrene-9,10-dione is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a phenylethynyl group attached to the phenanthrene core, which is further substituted with two ketone groups at the 9 and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)phenanthrene-9,10-dione typically involves the following steps:
Starting Material: Phenanthrene is used as the starting material.
Oxidation: Phenanthrene is oxidized to phenanthrene-9,10-dione using chromic acid.
Sonogashira Coupling: The phenanthrene-9,10-dione undergoes a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and copper iodide as a co-catalyst.
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods for this specific compound are less common. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Phenylethynyl)phenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Chromic acid or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-(Phenylethynyl)phenanthrene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential cytotoxic properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(Phenylethynyl)phenanthrene-9,10-dione involves its interaction with various molecular targets:
Electron Transfer: The compound can act as an electron acceptor or donor in redox reactions, making it useful in studies involving electron transfer mechanisms.
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, affecting their activity.
DNA Intercalation: The planar structure of the compound allows it to intercalate between DNA bases, potentially affecting DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Phenanthrene-9,10-dione: The parent compound without the phenylethynyl group.
Phenanthrenequinone: Another derivative with similar oxidation states.
Anthraquinone: A structurally related compound with different substitution patterns.
Uniqueness: 2-(Phenylethynyl)phenanthrene-9,10-dione is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and provides unique interactions with biological molecules compared to its analogs .
Eigenschaften
CAS-Nummer |
63145-65-3 |
|---|---|
Molekularformel |
C22H12O2 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
2-(2-phenylethynyl)phenanthrene-9,10-dione |
InChI |
InChI=1S/C22H12O2/c23-21-19-9-5-4-8-17(19)18-13-12-16(14-20(18)22(21)24)11-10-15-6-2-1-3-7-15/h1-9,12-14H |
InChI-Schlüssel |
IBQYUFLTXVGORJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


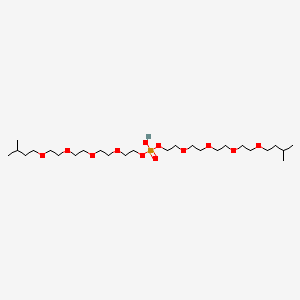
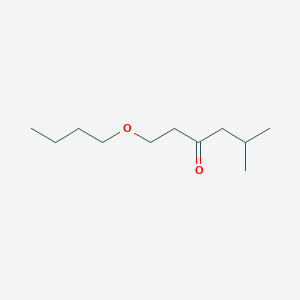
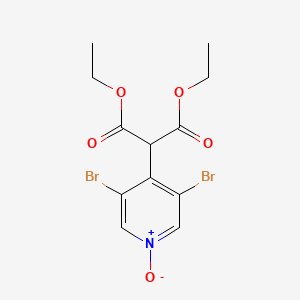

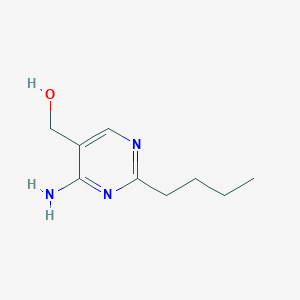
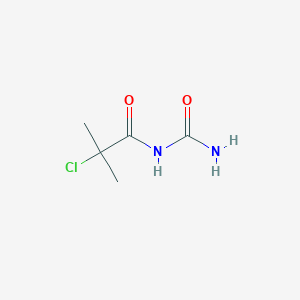
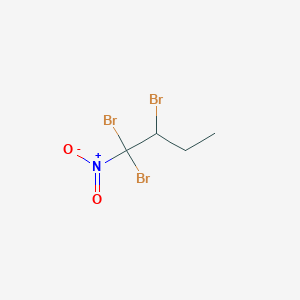
![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)
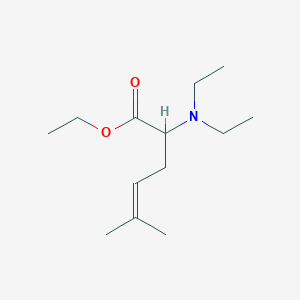
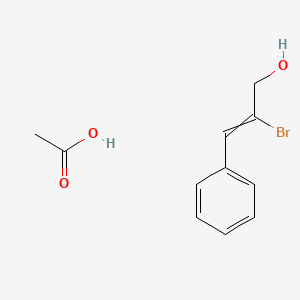
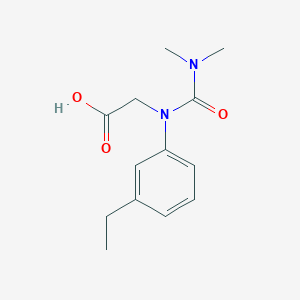
![2-[1-(tert-Butylperoxy)ethyl]naphthalene](/img/structure/B14513642.png)
![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)
